molecular formula C22H26O5 B12915760 3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran CAS No. 92532-88-2

3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran

Cat. No.: B12915760
CAS No.: 92532-88-2
M. Wt: 370.4 g/mol
InChI Key: KRPNZGODWTZUKK-UHFFFAOYSA-N
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Description

3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran is a synthetic dihydrofuran derivative of interest in medicinal chemistry and parasitology research. This compound is part of a class of molecules studied for their potential anti-parasitic properties. Specifically, related diaryl-dihydrofuran and tetrahydrofuran analogs have been investigated as simplified, potent analogs of natural neolignans, demonstrating remarkable activity against Trypanosoma cruzi , the parasitic protozoan responsible for Chagas disease . The mechanism of action for these compounds is an area of active research; studies on closely related derivatives suggest that their anti-trypanosomal activity may involve the inhibition of key parasite-specific redox metabolic pathways . As a research tool, this chemical provides a valuable scaffold for the synthesis and development of novel therapeutic agents against neglected tropical diseases and for structure-activity relationship (SAR) studies.

Properties

CAS No.

92532-88-2

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

2,4-bis(3,4-dimethoxyphenyl)-5,5-dimethyl-2H-furan

InChI

InChI=1S/C22H26O5/c1-22(2)16(14-7-9-17(23-3)20(11-14)25-5)13-19(27-22)15-8-10-18(24-4)21(12-15)26-6/h7-13,19H,1-6H3

InChI Key

KRPNZGODWTZUKK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC(O1)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,5-Dihydrofuran Core

The 2,5-dihydrofuran ring can be prepared by dehydration of suitable diols or by catalytic cyclization of butenediols:

  • Dehydration of 1-butene-3,4-diol : This method uses acidic catalysts, often mercury(II) salts with solid mercuric oxide to maintain pH between 4 and 7, at temperatures of 80–120 °C. This process yields 2,5-dihydrofuran with high conversion and minimal by-products. The reaction is typically carried out batchwise or continuously, with removal of the product by distillation to prevent oxidation and catalyst degradation.
Parameter Condition/Value
Starting material 1-butene-3,4-diol
Catalyst Soluble mercury salt + HgO
pH 4–7 (preferably 5–6)
Temperature 80–120 °C
Product removal Distillation (to prevent oxidation)
  • Fixed-bed catalytic process : Using Ti, V, Fe, Si series catalysts in a fixed-bed reactor with furans and methanol as raw materials, heated to 70–120 °C, can produce 2,5-dimethoxy dihydrofuran derivatives. This method emphasizes continuous production with improved yield and reduced side reactions.

Formation of 2,2-Dimethyl Substitution

  • The 2,2-dimethyl substitution on the dihydrofuran ring is typically introduced by starting from a suitable precursor such as 2,2-dimethyl-substituted butenediol or by alkylation of the dihydrofuran ring at the 2-position before or after ring closure.

Example Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Dehydration 1-butene-3,4-diol, HgSO4 + HgO, pH 5-6, 90 °C Formation of 2,5-dihydrofuran core
2 Alkylation Methyl iodide or equivalent, base Introduction of 2,2-dimethyl groups
3 Cross-coupling (Suzuki) 3,4-dimethoxyphenylboronic acid, Pd catalyst, base, solvent Attachment of 3,4-dimethoxyphenyl groups at 3,5-positions
4 Purification Distillation, chromatography Pure this compound

Analytical and Process Considerations

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Dehydration of 1-butene-3,4-diol HgSO4 + HgO catalyst, pH 4-7, 80-120 °C High yield, minimal by-products Use of toxic mercury compounds
Fixed-bed catalytic process Ti, V, Fe, Si catalysts, furans, methanol, 70-120 °C Continuous production, cost-effective Requires specialized catalyst bed
Cross-coupling for aromatic substitution Pd catalyst, 3,4-dimethoxyphenylboronic acid High selectivity, versatile Requires expensive catalysts
Alkylation for 2,2-dimethyl groups Methylating agents, base Efficient introduction of methyl groups Possible over-alkylation

Research Findings and Notes

  • The use of solid mercuric oxide in the dehydration step stabilizes pH and prevents unwanted side reactions, improving yield and purity.
  • Continuous fixed-bed catalytic methods reduce environmental impact and improve product consistency.
  • Multi-step synthesis involving cross-coupling reactions allows precise functionalization of the dihydrofuran ring with aromatic groups, essential for the target compound's properties.
  • Purification steps involving solvent extraction and vacuum distillation are critical to remove residual catalysts and side products, ensuring high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert double bonds to single bonds, altering the compound’s structure.

    Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds similar to 3,5-bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran exhibit strong antioxidant activities. These properties are crucial for developing pharmaceuticals aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound could effectively scavenge free radicals and reduce oxidative damage in cellular models .

Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells and exhibited significant cytotoxic effects . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Materials Science

Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation and enhance mechanical strength .

Nanocomposites
The compound can also serve as a functional additive in nanocomposites. Research has demonstrated that incorporating this compound into polymeric nanocomposites enhances their electrical conductivity and thermal properties. This application is particularly relevant in developing advanced materials for electronic devices .

Organic Synthesis

Synthetic Intermediates
In organic synthesis, this compound acts as a versatile intermediate for synthesizing more complex organic molecules. Its unique structure allows for various functional group transformations. For example, it can undergo nucleophilic substitutions and cyclization reactions to yield diverse products .

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant Activity Demonstrated strong free radical scavenging ability in cellular models.
Anticancer Activity Significant cytotoxic effects on breast cancer cell lines observed.
Polymer Chemistry Enhanced thermal stability and mechanical properties in polymer matrices.
Nanocomposites Improved electrical conductivity and thermal properties in composites.
Organic Synthesis Versatile synthetic intermediate for complex organic molecules.

Mechanism of Action

The mechanism by which 3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran exerts its effects is not fully understood. its structure suggests that it may interact with biological molecules through hydrogen bonding and π-π interactions. These interactions could influence various molecular pathways, potentially leading to antioxidant or other bioactive properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (Evidences 4–9)

  • Structure : Features a dihydrofuran core substituted with bromine atoms at positions 3 and 4 and four phenyl groups at positions 2 and 4.
  • Key Differences :
    • Substituents : Bromine atoms (electron-withdrawing) vs. methoxy groups (electron-donating) on the aryl rings.
    • Symmetry : Tetraphenyl substitution creates higher steric hindrance compared to the dimethyl and dimethoxyphenyl groups in the target compound.
    • Crystallography : The brominated derivative exhibits Br⋯Br and C–H⋯H interactions in its crystal lattice, which stabilize its solid-state structure .
  • Reactivity : Bromine substituents may enhance electrophilic reactivity, whereas methoxy groups in the target compound could favor nucleophilic or oxidative pathways.

2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran ()

  • Structure : A fully saturated tetrahydrofuran ring with 4-methoxyphenyl groups at positions 2 and 4 and methyl groups at positions 3 and 5.
  • Key Differences :
    • Ring Saturation : The tetrahydrofuran core lacks the partial unsaturation of the dihydrofuran, reducing aromatic conjugation and altering stability.
    • Substituent Position : Methoxy groups are para-substituted (4-methoxy) vs. meta,para-substituted (3,4-dimethoxy) in the target compound, affecting electronic delocalization.
  • Implications : The saturated derivative likely exhibits lower reactivity in π-system-dependent reactions (e.g., electrophilic substitution) compared to the target compound.

Curcumin Analogs (TMC and DMCHC) ()

  • Structure : 1,7-Bis(3,4-dimethoxyphenyl)heptadiene-dione derivatives with modifications to block metabolic degradation.
  • Key Differences :
    • Backbone : A linear heptadiene-dione chain vs. a cyclic dihydrofuran.
    • Functional Groups : β-diketone moieties (critical for DNA methyltransferase inhibition) vs. ether and alkyl groups in the target compound.
  • Bioactivity : Curcumin analogs inhibit DNA methyltransferases (DNMT1) but suffer from poor bioavailability due to rapid metabolism . The cyclic dihydrofuran structure of the target compound may confer enhanced metabolic stability.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran Dihydrofuran 3,4-Dimethoxyphenyl, 2,2-dimethyl ~386.4 (calc.) Hypothesized metabolic stability
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Dihydrofuran Bromine, tetraphenyl 532.26 Br⋯Br interactions, high steric bulk
2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran Tetrahydrofuran 4-Methoxyphenyl, methyl 312.40 Saturated ring, lower reactivity
TMC (Curcumin analog) Heptadiene-dione 3,4-Dimethoxyphenyl, dimethyl ~438.5 (calc.) DNMT1 inhibition, poor bioavailability

Research Implications and Gaps

  • Electronic Effects : The 3,4-dimethoxy groups in the target compound may enhance electron density on the dihydrofuran ring, favoring electrophilic aromatic substitution or oxidation reactions.
  • Metabolic Stability : Unlike curcumin analogs, the cyclic ether backbone could reduce susceptibility to enzymatic degradation, a hypothesis requiring pharmacokinetic validation.
  • Synthetic Challenges : Steric hindrance from the 2,2-dimethyl groups may complicate further functionalization of the dihydrofuran core.

Biological Activity

3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by a furan core substituted with dimethoxyphenyl groups. Its chemical formula is C20H26O4C_{20}H_{26}O_4, and it possesses a molecular weight of approximately 342.43 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. In vitro studies have shown that analogs of this compound can scavenge free radicals effectively, thereby reducing cellular damage caused by oxidative stress .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In cell line assays, it has demonstrated inhibitory effects on the proliferation of cancer cells. For instance, analogs showed IC50 values in the micromolar range against various cancer cell lines, indicating potential as a chemotherapeutic agent .

Cell LineIC50 (µM)Mechanism of Action
CLL (HG-3)0.17 - 2.69Induction of apoptosis via ROS flux
CLL (PGA-1)0.35 - 1.97Pro-apoptotic effects with low toxicity to PBMCs

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been shown to exhibit broad-spectrum antimicrobial activity against both bacterial and fungal strains . Further studies are warranted to evaluate its efficacy against clinically relevant pathogens.

Neuroprotective Effects

Emerging evidence points towards neuroprotective benefits of compounds with similar structures. They may inhibit neuroinflammation and oxidative damage in neuronal cells, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies

  • Antioxidant Evaluation : A study conducted on structurally related compounds revealed that they significantly reduced lipid peroxidation in neuronal cell cultures, suggesting a protective role against neurodegeneration.
  • Cancer Cell Line Studies : In a series of experiments involving leukemia cell lines, compounds structurally related to this compound were found to induce apoptosis through ROS-mediated pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran, and how do reaction parameters influence yield?

Methodological Answer:
A plausible route involves cyclization of pre-functionalized dimethoxyaryl precursors under alkaline conditions. For example, bromination of substituted aryl groups followed by base-mediated cyclization (e.g., KOH in aqueous/organic solvent systems) can yield dihydrofuran derivatives . Key parameters include:

  • Temperature: Maintain 0–5°C during bromine addition to avoid side reactions.
  • Stoichiometry: Optimize molar ratios of bromine to precursor (e.g., 1:1.2) to minimize di-substitution byproducts.
  • Purification: Use gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Advanced: How can crystallographic data resolve conformational ambiguities in the dihydrofuran ring system?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and torsional strain analysis. For instance:

  • Measure dihedral angles between the dihydrofuran ring and adjacent dimethoxyphenyl groups to assess steric effects.
  • Compare experimental data with Density Functional Theory (DFT) calculations to validate computational models .
  • Resolve discrepancies using Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯π, van der Waals) that stabilize specific conformers .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify methoxy (-OCH₃) protons as singlets (δ 3.7–3.9 ppm) and diastereotopic methyl groups on the dihydrofuran ring (δ 1.2–1.5 ppm).
    • 13C NMR: Confirm quaternary carbons at the furan ring (δ 100–110 ppm) and methoxy carbons (δ 55–60 ppm).
  • IR Spectroscopy: Detect C–O–C stretching (1250–1050 cm⁻¹) and aromatic C–H bending (830–800 cm⁻¹) .

Advanced: How can non-covalent interactions in the solid state be systematically analyzed?

Methodological Answer:

  • Crystal Packing Analysis: Identify Br⋯Br (Type I/II) or C–H⋯O interactions using software like Mercury. For example, Br⋯Br contacts (d ≈ 3.8 Å, θ ≈ 136°) can stabilize supramolecular networks .
  • Thermogravimetric Analysis (TGA): Correlate thermal stability (decomposition >200°C) with intermolecular interaction strength .
  • Electron Localization Function (ELF): Map π-π stacking distances (3.4–3.6 Å) between dimethoxyphenyl groups .

Basic: What purification strategies mitigate byproduct formation during synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures to remove polar impurities (e.g., unreacted bromine derivatives).
  • Flash Chromatography: Employ hexane/ethyl acetate (4:1) to separate regioisomers. Monitor fractions via TLC (Rf ≈ 0.3 in 3:7 EtOAc/hexane) .

Advanced: How can contradictions between experimental and computational spectral data be resolved?

Methodological Answer:

  • Solvent Modeling: Incorporate solvent effects (e.g., PCM model for DMSO) in DFT calculations to align theoretical vs. experimental NMR shifts.
  • Dynamic Effects: Perform molecular dynamics (MD) simulations to account for conformational flexibility in solution vs. rigid crystal structures .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials under inert gas (Ar/N₂) to prevent photooxidation of the dihydrofuran ring.
  • Moisture Control: Use molecular sieves in storage containers to avoid hydrolysis of methoxy groups .

Advanced: What strategies enable enantioselective synthesis of chiral dihydrofuran derivatives?

Methodological Answer:

  • Chiral Catalysts: Employ palladium complexes with BINAP ligands to induce asymmetry during cyclization.
  • Enantiomeric Excess (ee): Quantify via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or circular dichroism (CD) spectroscopy .

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